molecular formula C16H18N2O3 B2739257 N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide CAS No. 667914-17-2

N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Cat. No.: B2739257
CAS No.: 667914-17-2
M. Wt: 286.331
InChI Key: PLLQFUPUVOHKNW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an organic compound with the molecular formula C16H18N2O3. It belongs to the class of amino acids, peptides, and analogues, as well as carboxylic acids and derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the reaction of isatin (1H-indole-2,3-dione) with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of substituted indole derivatives.

Scientific Research Applications

N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound inhibits virulence factors such as quorum sensing, swarming, and the synthesis of pyocyanin, pyochelin, and pyoverdine in bacterial pathogens . This inhibition disrupts the bacteria’s ability to cause infection and spread, making it a valuable tool in combating bacterial diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and antibacterial research.

Properties

IUPAC Name

N-cyclohexyl-2-(2,3-dioxoindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-14(17-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)15(20)16(18)21/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLQFUPUVOHKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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